Melamine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

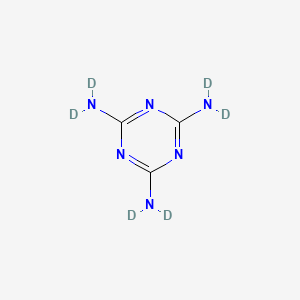

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662064 | |

| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-89-5 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melamine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Melamine-d6. This deuterated analog of melamine serves as a critical internal standard in various analytical methodologies, particularly in mass spectrometry-based quantification.

Chemical Properties and Structure

This compound, with the IUPAC name 2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine, is a stable isotope-labeled form of melamine.[1] The substitution of hydrogen atoms with deuterium on the amino groups results in a mass shift of +6, which is instrumental in its role as an internal standard.[2]

Structural Information

The chemical structure of this compound is identical to that of melamine, with the exception of the isotopic labeling of the amine hydrogens.

-

SMILES: [2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H][1]

-

InChI: InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6[1]

-

InChIKey: JDSHMPZPIAZGSV-YIKVAAQNSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data for the deuterated compound is not available, values for the non-labeled melamine are provided as a close approximation, given that isotopic substitution has a minimal effect on most macroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃D₆N₆ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Melting Point | >300 °C | [2][4] |

| Boiling Point | Sublimes | [5] |

| Solubility | Soluble in DMSO | [4] |

| Density (of Melamine) | 1.573 g/cm³ at 16 °C | [3] |

| Vapor Pressure (of Melamine) | 50 mmHg at 315 °C | [3] |

| pKa (of Melamine) | 5.0 | [3] |

| XLogP3 | -1.4 | [1] |

Experimental Data (Predicted and from Melamine)

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak at m/z 133 ([M+H]⁺), which is 6 units higher than that of unlabeled melamine (m/z 127).[5] This distinct mass difference is the basis of its use in isotope dilution mass spectrometry.

NMR Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, the deuterium atoms of this compound are not observed. Therefore, the spectrum would be expected to show no signals, except for any residual non-deuterated compound or solvent impurities.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to be very similar to that of melamine. The carbon atoms of the triazine ring would appear as a single peak. For melamine in DMSO-d6, this peak is observed at approximately 167.3 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic differences compared to melamine, particularly in the regions of N-H vibrations. The N-D stretching and bending frequencies will be observed at lower wavenumbers than the corresponding N-H vibrations due to the heavier mass of deuterium. For melamine, characteristic N-H stretching bands are observed in the 3100–3500 cm⁻¹ region, while N-H bending modes are found around 1650 cm⁻¹.[1]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of melamine in various matrices, such as food products and biological samples. The following are generalized experimental protocols based on common methodologies.

Synthesis and Purification of this compound

A reported method for the synthesis of this compound involves a one-step reaction of cyanuric chloride with deuterated ammonia (ND₃), which can be generated in situ from a deuterated ammonium salt like ND₄OD. The reaction is typically carried out in an appropriate solvent.

Synthesis Protocol:

-

Preparation of Deuterated Ammonia: Deuterated ammonium hydroxide (ND₄OD) is used as the source of deuterated ammonia.

-

Reaction: Cyanuric chloride is reacted with ND₄OD. This reaction proceeds in a stepwise manner, replacing the chlorine atoms with -ND₂ groups.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Quantification of Melamine in Milk Products by LC-MS/MS using this compound Internal Standard

This protocol describes the extraction and analysis of melamine from a milk matrix.

Materials:

-

This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Sample Preparation:

-

Spiking: To 1 mL of milk sample, add a known amount of the this compound internal standard solution.

-

Protein Precipitation: Add 3 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elution: Elute the melamine and this compound with a high-organic solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of the polar melamine molecule.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Melamine: m/z 127 → 85

-

MRM Transition for this compound: m/z 133 → 90

-

Quantification:

The concentration of melamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Melamine/Melamine-d6) against a calibration curve prepared with known concentrations of melamine and a constant concentration of this compound.

Visualizations

Structure of this compound

Caption: 2D representation of the this compound molecule.

Analytical Workflow for Melamine Quantification

The following diagram illustrates the typical workflow for the quantification of melamine in a sample using this compound as an internal standard.

Caption: General workflow for melamine analysis using an internal standard.

References

Melamine-d6: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of melamine-d6, its isotopic purity analysis, and the cellular pathways affected by melamine exposure. This compound, the deuterated analog of melamine (1,3,5-triazine-2,4,6-triamine), is a critical internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The replacement of six hydrogen atoms with deuterium provides a distinct mass shift, enabling precise quantification of melamine in complex biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step reaction involving cyanuric chloride and a deuterated ammonia source.[1] This approach is efficient for introducing six deuterium atoms into the melamine structure.

Experimental Protocol: One-Step Synthesis

This protocol is based on the reported synthesis of this compound from cyanuric chloride and deuterated ammonium hydroxide (ND₄OD).[1]

Materials:

-

Cyanuric chloride (C₃N₃Cl₃)

-

Deuterated ammonium hydroxide (ND₄OD) in D₂O

-

Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve cyanuric chloride in the anhydrous solvent.

-

Addition of Deuterated Reagent: Cool the solution in an ice bath. Slowly add a solution of deuterated ammonium hydroxide in D₂O to the stirred solution of cyanuric chloride via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The precipitated this compound can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to remove any unreacted starting materials or byproducts. The purification of melamine can also be achieved by treating an aqueous solution of the crude product with an alkali metal carbonate at elevated temperatures.

Isotopic Purity and Analysis

The isotopic purity of synthesized this compound is a critical parameter for its use as an internal standard. The primary analytical techniques for determining isotopic purity and enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A suitable column, such as a C18 reversed-phase column, can be used to separate this compound from any potential impurities.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For this compound, the transition of the parent ion (M+H)⁺ to a specific fragment ion is monitored. For example, the transition for this compound would be m/z 133 → 89.[2] Simultaneously, the corresponding transition for unlabeled melamine (m/z 127 → 85) and partially deuterated species would be monitored.

-

Data Analysis: The isotopic purity is determined by comparing the peak areas of the different isotopologues. The atom percent deuterium can be calculated from the relative intensities of the mass peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy provides detailed structural information and can be used to confirm the positions and extent of deuteration. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the amino protons confirms successful deuteration.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

-

NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

-

Data Analysis: The absence of a peak around 6.09 ppm (which corresponds to the NH₂ protons in unlabeled melamine) indicates a high level of deuteration.[2] The isotopic enrichment can be quantified by comparing the integral of any residual proton signals to the integral of an internal standard with a known concentration.

| Parameter | Method | Expected Outcome |

| Chemical Purity | HPLC, NMR | >98% |

| Isotopic Purity | MS | Predominantly M+6 peak, with minimal contributions from M+0 to M+5 isotopologues. |

| Isotopic Enrichment | NMR, MS | >98 atom % D |

Melamine Toxicity Signaling Pathway

Melamine exposure can lead to renal dysfunction and other toxic effects. The underlying mechanisms involve the induction of oxidative stress, inflammation, and apoptosis in renal cells. Several signaling pathways have been identified as being activated by melamine.[3][4][5][6][7][8]

Caption: Melamine-induced renal cell toxicity pathway.

Experimental Workflow for Synthesis and Analysis

The overall workflow for the synthesis and characterization of this compound involves several key stages, from the initial reaction to the final purity assessment.

Caption: Workflow for this compound Synthesis and Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of urine melamine by validated isotopic ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insight into potential toxicity mechanisms of melamine: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Melamine induced changes in histopathology of the main organs and transcriptional levels of MAPK signaling genes in kidneys of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Melamine-d6 Mass Shift: A Technical Guide for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Melamine-d6, a deuterated stable isotope-labeled internal standard, and its application in the precise quantification of melamine. The core principle underpinning its utility is the deliberate and known mass shift relative to the parent compound, a key feature leveraged in isotope dilution mass spectrometry (IDMS). This document details the physicochemical properties, mass spectrometric behavior, and a representative experimental protocol for its use.

Core Principle: The Mass Shift and Isotope Dilution

This compound is structurally identical to melamine, with the crucial exception that the six hydrogen atoms on the amino groups have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This substitution results in a predictable increase in molecular mass without significantly altering the compound's chemical properties, such as polarity, extraction efficiency, or chromatographic retention time.

The molecular formula of melamine is C₃H₆N₆, while the formula for this compound is C₃D₆N₆.[2] This replacement of six protons (mass ≈ 1 Da each) with six deuterons (mass ≈ 2 Da each) induces a nominal mass shift of +6 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and distinguish between the analyte (melamine) and the internal standard (this compound) simultaneously.

In quantitative analysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard.[1] When a known quantity of this compound is added ("spiked") into a sample at the very beginning of the analytical process, it experiences the exact same experimental variations as the native melamine. This includes any loss during sample extraction and cleanup, as well as fluctuations in instrument signal due to matrix effects (ion suppression or enhancement). By measuring the ratio of the melamine signal to the this compound signal, these variations are normalized, enabling highly accurate and precise quantification of the melamine concentration in the original sample.

Quantitative Data Summary

The fundamental differences and key analytical parameters for melamine and its deuterated analog are summarized in the tables below.

Table 1: Physicochemical Properties of Melamine and this compound

| Property | Melamine | This compound |

| Chemical Formula | C₃H₆N₆ | C₃D₆N₆ |

| Molecular Weight | 126.12 g/mol | 132.16 g/mol |

| Exact Mass | 126.06539 Da | 132.10305 Da |

| CAS Number | 108-78-1 | 13550-89-5 |

| Nominal Mass Shift | N/A | +6 Da |

Table 2: Representative LC-MS/MS Parameters for Quantification

For robust quantification using tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Melamine | 127.1 | 85.1 | 68.2 |

| This compound (IS) | 133.1 | 90.1 | 70.2 |

Note: The m/z values shown are nominal masses. Exact masses will be used by the instrument for detection. The product ions for this compound are the logical deuterated counterparts to the melamine fragments. Sources:[4][5]

Experimental Protocols

The following is a representative protocol for the quantitative analysis of melamine in a complex food matrix (e.g., powdered milk) using this compound as an internal standard, based on established methodologies.

Materials and Reagents

-

Melamine and this compound analytical standards

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

50 mL polypropylene centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange, SCX)

-

Methanol

-

Ammonia solution

Sample Preparation & Extraction

-

Weighing: Accurately weigh 1.0 g of the powdered milk sample into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of this compound internal standard working solution to the sample.

-

Extraction: Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile/water with 1% formic acid).

-

Homogenization: Vortex the tube vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 30 minutes to ensure complete dissolution and extraction.

-

Protein Precipitation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet precipitated proteins and solids.

-

Supernatant Collection: Carefully collect the supernatant for further cleanup.

Solid Phase Extraction (SPE) Cleanup

-

Conditioning: Condition an SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.

-

Loading: Load the supernatant collected in step 3.2.6 onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interfering substances.

-

Elution: Elute the melamine and this compound from the cartridge using 4 mL of 5% ammonia in methanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UPLC/HPLC system

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for retaining the polar melamine compound (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm).[6]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: As specified in Table 2.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Structural relationship and resulting mass shift between Melamine and this compound.

Caption: Experimental workflow for quantification using a deuterated internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]

- 5. agilent.com [agilent.com]

- 6. waters.com [waters.com]

Melamine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melamine-d6, a deuterated analog of melamine. It is intended to serve as a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties of this compound, detailed experimental protocols for its application, and an exploration of the toxicological signaling pathways of its non-labeled counterpart, melamine.

Core Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 13550-89-5 | [1][2] |

| Molecular Formula | C₃D₆N₆ | [1] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Synonyms | 1,3,5-Triazine-2,4,6-triamine-d6, 2,4,6-Triamino-s-triazine-d6 | |

| Isotopic Purity | 98 atom % D |

Applications in Analytical and Pharmacokinetic Research

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[3] Its deuterated nature allows for precise quantification of melamine in various matrices, such as biological samples and food products, using isotope dilution mass spectrometry techniques.[3] However, it is important to note that due to the presence of deuterated amine groups, this compound can be susceptible to proton-deuterium exchange, which may make it unsuitable for certain mass spectrometric applications. For such cases, 15N-labeled melamine is a recommended alternative.

Experimental Protocols

The following sections detail established methodologies for the detection and quantification of melamine, where this compound serves as a critical internal standard.

Determination of Melamine in Milk Powder via Isotope Dilution Mass Spectrometry

This protocol outlines a gas chromatography-high-resolution isotope dilution mass spectrometry (GC-HR-IDMS) method for the quantification of melamine in milk powder.[4]

a. Sample Preparation and Extraction:

-

Weigh 1 gram of milk powder into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard.

-

Add a solution of diethylamine-water-acetonitrile (10:40:50, v/v/v) for extraction.[5][6]

-

Vortex the mixture vigorously and centrifuge to separate the solid and liquid phases.

-

Collect the supernatant for further purification.

b. Clean-up:

-

Employ a solid-phase extraction (SPE) cartridge, such as a cation exchange or reversed-phase (RP) cartridge, to remove matrix interferences.[5][7]

-

Pass the supernatant through the conditioned SPE cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the analyte and internal standard with an appropriate solvent.

c. Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in pyridine.[7]

-

Add a derivatizing agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert melamine and this compound into their more volatile trimethylsilyl (TMS) derivatives.[5][6][7]

-

Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization.[7]

d. GC-MS/MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Use a multiple-reaction monitoring (MRM) method for sensitive and selective detection of the parent and daughter ions of both the analyte and the internal standard.[5]

-

Quantify the amount of melamine in the original sample by calculating the ratio of the peak areas of the native melamine to the this compound internal standard.

Quantification of Melamine in Biological Tissues by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of melamine in biological tissues, relevant for toxicokinetic studies.[8]

a. Sample Homogenization and Extraction:

-

Accurately weigh a portion of the tissue sample.

-

Add a known amount of this compound as an internal standard.

-

Homogenize the tissue in a suitable buffer.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

b. LC-MS/MS Analysis:

-

Inject the clear supernatant into an LC-MS/MS system.

-

Use a suitable reversed-phase or HILIC column for chromatographic separation.

-

Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both melamine and this compound for accurate quantification.

Toxicological Signaling Pathways of Melamine

While this compound is used as an analytical tool, understanding the toxicological mechanisms of its non-labeled counterpart is crucial for researchers in drug development and safety assessment. Melamine exposure can lead to renal toxicity through the induction of apoptosis and inflammation.[9][10]

Melamine-Induced Apoptosis in Renal Tubular Cells

Melamine has been shown to induce apoptosis in renal tubular cells through the activation of the Calcium-sensing Receptor (CSR).[9] This activation triggers a cascade of intracellular events leading to cell death.

Caption: Melamine-induced signaling pathway leading to renal cell apoptosis.

Experimental Workflow for Melamine Quantification

The general workflow for quantifying melamine in a sample using this compound as an internal standard is a multi-step process that ensures accuracy and reliability.

Caption: General workflow for melamine analysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate quantification of melamine in diverse and complex matrices. This guide provides researchers with the necessary technical information, from fundamental properties to detailed experimental protocols and insights into the toxicological pathways of melamine. By leveraging this information, scientists and drug development professionals can enhance the precision and reliability of their analytical methodologies and better understand the potential health risks associated with melamine exposure.

References

- 1. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Determination of melamine in milk powder using gas chromatography-high-resolution isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. Toxicokinetic study of melamine in the presence and absence of cyanuric acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melamine induces Ca2+-sensing receptor activation and elicits apoptosis in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Melamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated melamine (melamine-d6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document details the synthesis, spectral characteristics, and other key physicochemical parameters of deuterated melamine, supported by experimental protocols and data presented in a clear and accessible format.

Chemical Identity and Structure

Deuterated melamine, systematically named 1,3,5-triazine-2,4,6-triamine-d6, is a stable isotope-labeled version of melamine where all six hydrogen atoms on the amino groups have been replaced with deuterium atoms.

Molecular Formula: C₃D₆N₆

Structure:

Caption: Molecular structure of deuterated melamine (this compound).

Physical Properties

The physical properties of deuterated melamine are similar to those of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | |

| Appearance | White crystalline powder or monoclinic prisms | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | ||

| Water | Slightly soluble (~3.5 g/L at room temperature); solubility increases with temperature. | |

| Organic Solvents | Soluble in DMSO, formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine. Sparingly soluble in ethanol. Insoluble in acetone, ethers, benzene, and carbon tetrachloride. | |

| Density | ~1.573 g/cm³ | |

| Isotopic Purity | Typically ≥98 atom % D |

Chemical Properties

Deuterated melamine exhibits chemical properties analogous to melamine, characterized by the reactivity of its amino groups and the stability of the triazine ring.

-

Basicity: It is a weak base and can form salts with acids.

-

Thermal Stability: It is stable under moderate heat but decomposes at temperatures above 300 °C.

-

Hydrogen-Deuterium Exchange: The deuterium atoms on the amino groups can undergo back-exchange with protons from protic solvents. This is an important consideration when using deuterated melamine in analytical standards.

Synthesis of Deuterated Melamine

Caption: Proposed synthesis pathway for deuterated melamine.

Experimental Protocol (Proposed):

A likely method for the synthesis of deuterated melamine involves the reaction of cyanuric chloride with deuterated ammonia (ND₃) or a deuterated ammonium salt (e.g., ND₄Cl) in an appropriate solvent. The reaction proceeds via nucleophilic aromatic substitution, where the nitrogen of the deuterated ammonia displaces the chlorine atoms on the triazine ring.

Materials:

-

Cyanuric chloride (C₃N₃Cl₃)

-

Deuterated ammonia (ND₃) or Deuterated ammonium chloride (ND₄Cl)

-

Anhydrous, non-protic solvent (e.g., dioxane, toluene)

-

Base (if using ND₄Cl, e.g., sodium hydride)

Procedure:

-

A solution of cyanuric chloride in an anhydrous, non-protic solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

A stoichiometric excess of deuterated ammonia is bubbled through the solution, or a deuterated ammonium salt with a suitable base is added portion-wise.

-

The reaction mixture is heated to promote the substitution reaction. The reaction temperature and time are optimized to ensure complete substitution of all three chlorine atoms.

-

Upon completion, the reaction mixture is cooled, and the precipitated product (deuterated melamine) is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The deuterated melamine is then dried under vacuum to yield the final product.

-

The isotopic purity of the synthesized deuterated melamine is confirmed using mass spectrometry and NMR spectroscopy.

Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of deuterated melamine.

Experimental Protocol (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.

-

Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed for separation.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.

-

Ionization Mode: Positive ion mode is used for the detection of melamine.

-

Data Acquisition: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the parent ion to specific product ions. For deuterated melamine, the expected parent ion would be at m/z 133.

Caption: Experimental workflow for LC-MS/MS analysis.

Expected Fragmentation: The mass spectrum of deuterated melamine will show a molecular ion peak at m/z 133. The fragmentation pattern will be similar to that of melamine, with characteristic losses of ND₂ and the triazine ring fragments, but with masses shifted due to the presence of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.

-

¹H NMR: In a fully deuterated melamine sample of high isotopic purity, the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the amine protons. Residual proton signals may be observed depending on the isotopic purity and any H/D back-exchange with protic solvents.

-

¹³C NMR: The ¹³C NMR spectrum of deuterated melamine is expected to show a single resonance for the three equivalent carbon atoms of the triazine ring. The signal may appear as a multiplet due to coupling with deuterium, and the absence of proton coupling will simplify the spectrum. The chemical shift is expected to be around 167 ppm.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing information about the deuterated sites.

Experimental Protocol (NMR):

-

Solvent: A deuterated solvent with low residual proton signals, such as DMSO-d6, is used to dissolve the sample.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in deuterated melamine and to observe the isotopic shift of vibrational modes involving the N-D bonds.

Expected Spectral Features:

-

N-D Stretching: The N-H stretching vibrations in melamine typically appear in the region of 3000-3500 cm⁻¹. In deuterated melamine, these will be shifted to lower wavenumbers (approximately 2200-2600 cm⁻¹) due to the heavier mass of deuterium.

-

Triazine Ring Vibrations: The characteristic vibrations of the triazine ring are expected around 1643 cm⁻¹, 1022 cm⁻¹, and 810 cm⁻¹, and may show slight shifts upon deuteration.

-

C-N Stretching: The C-N stretching vibrations are typically observed in the 1433–1533 cm⁻¹ region.

Crystal Structure and Thermoelastic Properties

Studies using neutron powder diffraction have provided detailed information on the crystal structure and thermoelastic properties of deuterated melamine.

-

Crystal System: Deuterated melamine has a monoclinic crystal system with the space group P2₁/a at ambient pressure. This structure is maintained over a wide range of temperatures (4.2–320 K) and pressures (0–5 GPa).

-

Anisotropy: The thermal expansion and compressibility of deuterated melamine are highly anisotropic. The greatest thermal expansion and compressibility are observed roughly perpendicular to the sheets of hydrogen-bonded (or in this case, deuterium-bonded) melamine molecules.

Applications in Research and Development

Deuterated melamine serves as a valuable internal standard in quantitative analytical methods, such as isotope dilution mass spectrometry, for the detection of melamine in various matrices, including food and biological samples. The use of a deuterated internal standard helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.

Safety Information

Deuterated melamine should be handled with the same precautions as melamine. It is suspected of causing cancer and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment should be worn when handling this compound.

A Technical Guide to the Certificate of Analysis for Melamine-d6

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Melamine-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are fundamental to the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth look at the key components of a this compound CoA, including the interpretation of analytical data and the methodologies used for its certification.

Product Identification and Specifications

A Certificate of Analysis for this compound will begin with fundamental identification details. This section ensures the traceability and proper handling of the material.

| Identifier | Value | Reference |

| Compound Name | This compound | [1][2][3] |

| IUPAC Name | 1,3,5-Triazine-2,4,6-triamine-d6 | [1] |

| CAS Number | 13550-89-5 | [1][2][3] |

| Molecular Formula | C₃D₆N₆ | [2] |

| Molecular Weight | 132.16 g/mol | [2][3] |

Analytical Data and Purity Assessment

This core section of the CoA presents the quantitative results from various analytical tests performed on a specific batch of this compound. These results confirm that the material meets the required quality standards.

| Analytical Test | Specification | Typical Result |

| Chemical Purity (by HPLC/GC) | ≥98% | 99% (CP) |

| Isotopic Purity (by Mass Spec.) | ≥98 atom % D | 98 atom % D |

| Mass Shift (M+n) | M+6 | M+6 |

Note: While this compound is used as an internal standard, it is noted that the deuterium atoms on the amine groups are susceptible to proton-deuterium exchange, which can be a consideration in certain mass spectrometric applications.[3] For applications sensitive to this exchange, Melamine-13C3 or Melamine-15N3 may be more suitable.

Experimental Protocols

Detailed methodologies are crucial for understanding how the analytical data was generated. This transparency allows for the assessment of the quality of the certification and aids in troubleshooting analytical methods where the standard is employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the chemical purity of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A C8 or C18 reversed-phase column is often employed. For polar compounds like melamine, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be utilized.[4]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[4] Isocratic elution is often sufficient.

-

Detection: UV detection at a wavelength of approximately 240 nm is standard.[4]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or the mobile phase.[5] Serial dilutions are then made to establish a calibration curve.

-

Quantification: The purity is determined by comparing the peak area of the this compound to the total area of all observed peaks in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the isotopic enrichment of this compound.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) can be used.

-

Ionization: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is used for GC-MS.

-

Analysis Mode: The mass spectrometer is operated in full scan mode to identify the molecular ion and its isotopic distribution.

-

Sample Preparation (for GC-MS): Derivatization is often required to increase the volatility of melamine. A common method involves creating trimethylsilyl (TMS) derivatives using reagents like Sylon BFT (BSTFA + 1% TMCS).[6][7] The sample is typically incubated at 70°C for about 45 minutes.[6][7]

-

Data Analysis: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms are measured to calculate the isotopic purity. The primary ion of interest for this compound would be at m/z corresponding to the fully deuterated molecule.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6), is used.[8][9]

-

¹H NMR: For this compound, the proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the amine protons, confirming successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the triazine ring carbons would be observed.

Visualizing the Analytical Workflow and Chemical Structure

The following diagrams illustrate the typical workflow for certifying a batch of this compound and the relationship between the analytical techniques employed.

Caption: Workflow for this compound Certificate of Analysis Generation.

Caption: Chemical Structure of this compound.

Caption: Relationship between Analytical Tests and CoA Data.

Safety and Handling Information

A comprehensive CoA will also include safety information to ensure proper handling and storage.

-

Hazard Pictograms: May include pictograms for health hazard and exclamation mark.[3]

-

Hazard Statements: this compound is suspected of causing cancer (H351) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[3][10]

-

Storage: Typically stored at 2-8°C, protected from light and air.

By thoroughly understanding the components of a this compound Certificate of Analysis, researchers can confidently use this critical reagent in their analytical workflows, ensuring the integrity and accuracy of their results.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound D 98atom , 99 CP 13550-89-5 [sigmaaldrich.com]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. perlan.com.pl [perlan.com.pl]

- 6. gcms.cz [gcms.cz]

- 7. Melamine Analysis via GC-MS [sigmaaldrich.com]

- 8. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Application of Melamine-d6 Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Melamine-d6, a deuterated internal standard crucial for the accurate quantification of melamine in various matrices. This document is intended for researchers, scientists, and professionals in drug development who require reliable analytical standards for their work.

Introduction to this compound

This compound (Perdeuterated melamine) is the isotopically labeled analog of melamine, a nitrogen-rich organic compound. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards like this compound are employed as internal standards. They are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms in place of hydrogen atoms. This mass difference allows for their differentiation from the native analyte in a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

However, a critical consideration for this compound is the potential for deuterium exchange. The deuterium atoms on the amine groups are susceptible to exchange with protons from protic solvents, which can compromise the integrity of the standard and the accuracy of quantification.[1] For applications where this is a concern, nitrogen-15 labeled Melamine (Melamine-triamine-¹⁵N₃) is recommended as a more stable alternative.

Commercial Availability and Specifications

This compound is commercially available from several suppliers of chemical standards. The product is typically supplied as a solid with detailed specifications regarding its chemical and isotopic purity.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | 13550-89-5 | C₃D₆N₆ | 132.16 | 98 atom % D | 99% (CP) |

| Veeprho | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |

| Amerigo Scientific | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | 99% (CP) |

| ChemicalBook | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |

| Pharmaffiliates | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |

Data compiled from publicly available information from the respective suppliers.[1][2][3][4]

Physical and Chemical Properties:

| Property | Value | Reference |

| Melting Point | >300 °C | [4] |

| Appearance | White Solid | [1][5] |

| Solubility | DMSO | [4][5] |

| Storage | Refrigerator (2-8°C) | [1][4] |

Experimental Protocols

The following are generalized experimental protocols for the analysis of melamine in food matrices using an internal standard like this compound, based on established methods such as those from the U.S. Food and Drug Administration (FDA).

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a composite of common procedures for extracting melamine from a solid matrix like infant formula.

-

Sample Weighing: Accurately weigh 1 to 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6][7]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The concentration of the spiking solution should be chosen to yield a final concentration in the sample extract that is comparable to the expected concentration of the native melamine.

-

Extraction: Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[6] Some methods may also include a small amount of a base like diethylamine to ensure melamine is in its free base form.

-

Homogenization and Centrifugation: Thoroughly mix the sample and solvent using a vortex mixer or homogenizer. Sonicate for 30 minutes, followed by centrifugation at a sufficient speed (e.g., 3500 rpm) for 10 minutes to separate the solid matrix from the liquid extract.[8]

-

SPE Cleanup: The supernatant is then passed through a solid-phase extraction (SPE) cartridge to remove matrix interferences. Mixed-mode cation exchange (MCX) SPE cartridges are commonly used for melamine analysis.[6]

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the sample extract onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water, followed by methanol) to remove co-extracted impurities.

-

Elution: Elute the melamine and this compound with a stronger solvent, often containing a base (e.g., 5% ammonium hydroxide in methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., the mobile phase for LC-MS/MS).

Instrumental Analysis: GC-MS and LC-MS/MS

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a derivatization step is necessary to make the polar melamine compounds volatile.

-

Derivatization: The dried extract is reconstituted in pyridine, and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., Sylon BFT) is added.[8] The mixture is then heated (e.g., at 70°C for 45 minutes) to form trimethylsilyl (TMS) derivatives of melamine and this compound.[8]

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

MS Detection: The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for the TMS derivatives of melamine and this compound are monitored.

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization.

-

LC Conditions:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the retention of polar compounds like melamine.[9][10]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Flow Rate: Dependent on the column dimensions.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for melamine.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both melamine and this compound. This highly selective technique minimizes matrix interference.

-

Visualizations

Workflow for Quantitative Analysis using an Internal Standard

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. veeprho.com [veeprho.com]

- 4. 13550-89-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]

- 7. waters.com [waters.com]

- 8. food-safety.com [food-safety.com]

- 9. researchgate.net [researchgate.net]

- 10. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]

In-Depth Technical Guide to the NMR Spectral Data of Melamine-d6

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Melamine-d6. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details the expected spectral characteristics, provides a standard experimental protocol, and includes a logical diagram to illustrate the molecular structure and its relation to the NMR data.

Introduction

This compound (1,3,5-Triazine-2,4,6-triamine-d6) is the deuterated analog of melamine, a nitrogen-rich organic compound. In this compound, the six hydrogen atoms of the amino groups are replaced with deuterium. This isotopic labeling is crucial for various analytical applications, including its use as an internal standard in mass spectrometry and in mechanistic studies. However, it is important to note that the deuterated amine groups are susceptible to proton-deuterium exchange in protic solvents[1]. Understanding the NMR spectral properties of this compound is essential for verifying its isotopic purity and structural integrity.

Predicted NMR Spectral Data

Direct experimental NMR spectra for this compound are not widely published. However, based on the known spectral data of unlabeled melamine and the principles of NMR spectroscopy, a reliable prediction of the ¹H and ¹³C NMR spectra can be made. The primary solvent for melamine NMR analysis is Dimethyl Sulfoxide-d6 (DMSO-d6), an aprotic solvent that minimizes proton-deuterium exchange[2][3][4][5][6].

Data Summary

The following table summarizes the expected quantitative NMR data for this compound and compares it with the experimental data for its non-deuterated counterpart, melamine.

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |

| This compound | ¹H | DMSO-d6 | No signal expected | - | All amine protons are replaced with deuterium. Residual protic impurities in the solvent or sample may show signals. |

| ¹³C | DMSO-d6 | ~167.3 | Singlet | A single resonance is expected for the three equivalent carbon atoms of the triazine ring. The signal will be a singlet due to the absence of proton coupling. | |

| Melamine | ¹H | DMSO-d6 | ~6.1 | Broad Singlet | This signal corresponds to the six equivalent protons of the three -NH₂ groups. The peak can be broad due to quadrupole broadening from the adjacent nitrogen atoms and potential exchange[7]. |

| ¹³C | DMSO-d6 | 167.28 | Singlet | A single peak representing the three equivalent carbon atoms in the triazine ring[2][4]. |

Experimental Protocol

A detailed methodology for acquiring the NMR spectra of this compound is provided below. This protocol is based on standard practices for small molecule NMR analysis.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its identity and isotopic enrichment.

Materials:

-

This compound sample

-

DMSO-d6 (Deuterated Dimethyl Sulfoxide), high purity (≥99.5 atom % D)

-

NMR tubes (5 mm)

-

Pipettes and other standard laboratory glassware

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, JEOL) with a recommended field strength of 300 MHz or higher for ¹H NMR[7][8].

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Reference the spectra to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Observation: No significant signals corresponding to the this compound molecule should be observed, confirming high isotopic enrichment. Any observed signals are likely due to protic impurities or residual non-deuterated melamine.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Expected Observation: A single resonance peak should be observed at approximately 167.3 ppm, corresponding to the three equivalent carbon atoms of the triazine ring.

-

Visualization of this compound Structure and NMR Correlation

The following diagram illustrates the chemical structure of this compound, highlighting the deuterated positions and their relationship to the expected NMR signals.

Caption: Structure of this compound and its correlation with expected NMR signals.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. Melamine-based functionalized graphene oxide and zirconium phosphate for high performance removal of mercury and lead ions from water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07546A [pubs.rsc.org]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide on the Safety and Handling of Melamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Melamine-d6. It includes detailed physical, chemical, and toxicological properties, as well as established experimental protocols for its detection and analysis. The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

This compound is the deuterated form of melamine, a nitrogen-rich organic compound. The substitution of hydrogen with deuterium atoms makes it a useful internal standard in mass spectrometry-based analytical methods. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Melamine

| Property | This compound | Melamine |

| Appearance | White crystalline powder/solid | White crystalline powder or solid |

| Molecular Formula | C₃D₆N₆[1] | C₃H₆N₆[2] |

| Molecular Weight | 132.16 g/mol [1][3][4][5] | 126.12 g/mol [2][6] |

| CAS Number | 13550-89-5[1][3][4][7] | 108-78-1[2] |

| Melting Point | >300 °C[3][8] | 343-345 °C (decomposes)[2][6] |

| Solubility | Soluble in DMSO[3][9] | Slightly soluble in water (3.1 g/L at 20°C); more soluble in hot water. Soluble in formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine. Insoluble in acetone, ethers, benzene, and carbon tetrachloride.[10] |

| Density | No data available | 1.573 g/cm³[2][6] |

Toxicological Data

The toxicological profile of this compound is considered to be similar to that of melamine. Melamine exhibits low acute toxicity but can have serious health effects upon chronic exposure or when combined with cyanuric acid. Key toxicological data for melamine are summarized in Table 2.

Table 2: Toxicological Data for Melamine

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 3161 - 3248 mg/kg | Rat | Oral | [11][12] |

| 3296 mg/kg | Mouse | Oral | ||

| LD50 (Dermal) | >1000 mg/kg | Rabbit | Dermal | [5] |

| LC50 (Inhalation) | >5190 mg/m³ (4 h) | Rat | Inhalation | [5] |

| Skin Irritation | May cause skin irritation | Rabbit | Dermal | [5] |

| Eye Irritation | Mild eye irritation | Rabbit | Ocular | [10] |

| Respiratory Irritation | May cause respiratory tract irritation | Human | Inhalation | [1] |

| Carcinogenicity | Suspected of causing cancer (Group 2B) | - | - | [5] |

Melamine is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[13] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[13] In male rats, high doses of melamine have been shown to cause urinary bladder carcinomas, which are associated with the formation of bladder stones.[11]

Safety and Handling

Due to its potential hazards, including being a suspected carcinogen and an irritant, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or glasses with side shields should be worn.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. In cases of potential significant exposure, coveralls may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates should be used.

Handling Procedures

-

Avoid generating dust.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from strong oxidizing agents and strong acids.

-

Store locked up or in an area with restricted access.[3]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of melamine in various matrices by mass spectrometry. Below are detailed protocols for the analysis of melamine.

LC-MS/MS Method for Melamine in Milk

This method is adapted from the US Food and Drug Administration (FDA) protocol.[4]

4.1.1. Reagents and Materials

-

This compound (internal standard)

-

Melamine standard

-

Formic acid, 2.5% in water (v/v)

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Ammonium formate

-

Polypropylene centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

HILIC LC column

4.1.2. Standard Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of formic acid) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of melamine by diluting a stock solution with a blank matrix extract to create a calibration curve.

-

Spike a known amount of the this compound stock solution into all standards, blanks, and samples to be analyzed.

4.1.3. Sample Preparation

-

Weigh 1.0 g of the milk sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of 2.5% formic acid in water.

-

Vortex for 30 seconds and sonicate for 10 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4.1.4. LC-MS/MS Analysis

-

LC Column: HILIC column (e.g., ZIC-HILIC)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium formate in water

-

Gradient: A suitable gradient to achieve separation.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions: Monitor the appropriate precursor and product ions for both melamine and this compound.

GC-MS Method for Melamine in Food Products

This protocol involves derivatization to increase the volatility of melamine.

4.2.1. Reagents and Materials

-

This compound (internal standard)

-

Melamine standard

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile

-

Extraction solvent (e.g., diethylamine/water/acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2.2. Standard and Sample Preparation

-

Follow a similar procedure as for the LC-MS/MS method to prepare standards and extract the sample.

-

After extraction, evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of pyridine.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 70°C for 45 minutes to derivatize the analytes.

-

Cool to room temperature before GC-MS analysis.

4.2.3. GC-MS Analysis

-

GC Column: DB-5ms or equivalent

-

Injector Temperature: 280°C

-

Oven Program: A suitable temperature program to separate the derivatized analytes.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic ions of the derivatized melamine and this compound.

Diagrams

Metabolic Pathway of Melamine

The metabolism of melamine in the body is limited. However, gut microbiota can play a role in its conversion to other triazine compounds. The co-ingestion of melamine and cyanuric acid is of particular toxicological concern due to the formation of insoluble melamine cyanurate crystals in the kidneys.

Caption: Metabolic pathway of melamine and formation of melamine cyanurate.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, from receipt of the compound to its final disposal.

Caption: General workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines for chemical safety.

References

- 1. sciex.com [sciex.com]

- 2. waters.com [waters.com]

- 3. agilent.com [agilent.com]

- 4. fssai.gov.in [fssai.gov.in]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and GC-MS Analysis of Melamine from Dog Food | Phenomenex [phenomenex.com]

- 13. researchgate.net [researchgate.net]

Solubility of Melamine-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of melamine-d6 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily presents data for unlabeled melamine, which is expected to be a close proxy. The principles and methodologies described herein are fully applicable to determining the precise solubility of this compound in various organic media.

Introduction to this compound Solubility

Melamine (1,3,5-triazine-2,4,6-triamine) is a polar organic compound with limited solubility in many common organic solvents. Its deuterated analog, this compound, where the six amine protons are replaced with deuterium, is often used in metabolic studies and as an internal standard in mass spectrometry. While isotopic labeling with deuterium can subtly influence physical properties, the solubility of this compound is generally expected to be very similar to that of unlabeled melamine. This is because the fundamental molecular structure and the sites for solvent interaction (the nitrogen atoms) remain the same. However, slight differences in intermolecular forces due to the C-D bond being slightly shorter and stronger than the C-H bond can lead to minor variations in solubility. Therefore, the data presented for melamine should be considered a strong estimate for this compound, with the understanding that for critical applications, experimental verification is recommended.

Quantitative Solubility Data of Melamine

The following table summarizes the available quantitative solubility data for unlabeled melamine in a selection of organic solvents. It is important to note that melamine's solubility is significantly influenced by temperature and the polarity of the solvent. Generally, melamine exhibits higher solubility in polar protic and polar aprotic solvents.

| Organic Solvent | Temperature (°C) | Solubility |

| Ethanol | 30 | 0.6 g/L[1] |

| Acetone | 30 | 0.3 g/L[1] |

| Dimethylformamide (DMF) | 30 | 0.1 g/L[1] |

| Ethyl Cellosolve | 30 | 11.2 g/L[1] |

| Ethylene Glycol (hot) | - | Soluble[1] |

| Glycerin | 140 | 10.0 g / 100 g of solvent[2] |

| Pyridine | - | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (up to 0.2 mol/L)[3] |

| Diols | 140 | 2-5.7 g / 100 g of solvent[2] |

| Benzene | - | Insoluble[1] |

| Carbon Tetrachloride | - | Insoluble[1] |

| Ethers | - | Insoluble[1] |

Note on Deuterium Labeling: The substitution of hydrogen with deuterium can lead to minor changes in intermolecular interactions and, consequently, solubility. Some studies have shown that deuteration can slightly increase solubility in certain systems. However, for practical purposes, the solubility of this compound is expected to be in the same order of magnitude as that of melamine.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a crystalline solid like this compound in an organic solvent using the widely accepted saturation shake-flask method.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

2. Experimental Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid at the end of this period confirms saturation.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method (for less volatile solvents): Evaporate the solvent from the collected filtrate and weigh the remaining solid this compound.

-